Cas no 130309-37-4 ((2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid)
(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
- (2S,3aS,7aS)-Fmoc-1-octahydro-1H-indole-2-carboxylic acid
- Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
- Fmoc-L-Octahydroindole-2-carboxylic acid
- Fmoc-L-Oic-OH
- Fmoc-Oic-OH
- FMOC–OIC–OH
- (2S,3aS,7aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-octahydro-1H-indole-2-carboxylic acid
- (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- (2S,3aS,7aS)-1-Fmoc-octahydroindole-2-carboxylic acid
- (2S,3aS,7aS)-1-Fmoc-octahydro-1H-indo
- (9H-Fluoren-9-yl)MethOxy]Carbonyl Oic-OH
- (2S,3AS,7AS)-1-FMOC-OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID
- N-α-(9-Fluorenylmethoxycarbonyl)-octahydroindole-2-carboxylic acid
- Fmoc-L-octahydroindole-2-carboxylic acid≥ 99% (HPLC)
- (2S,3aS,7aS)-1-FMoc-octahydroindole-2-carboxylic acid, 98%
- CS-W022729
- DTXSID90373275
- Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, AldrichCPR
- DS-15457
- (2S,3aS,7aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid
- Z2044737965
- SCHEMBL22636129
- (2S,3aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-2-carboxylic acid
- 130309-37-4
- EN300-624015
- AKOS015837340
- AKOS016002009
- (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid
-
- MDL: MFCD09750487
- Inchi: 1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21-,22-/m0/s1
- InChI Key: JBZXLQHJZHITMW-RXYZOABWSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1[C@H](C(=O)O)C[C@@H]2CCCC[C@H]12)=O
Computed Properties
- Exact Mass: 391.17800
- Monoisotopic Mass: 391.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 614
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: No data available
- Boiling Point: 592.4±33.0 °C at 760 mmHg
- Flash Point: 312.1±25.4 °C
- PSA: 66.84000
- LogP: 4.59110
- Solubility: Not determined
(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Sealed in dry,2-8°C
(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid Customs Data
- HS CODE:29333990
(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | M06140-1g |
Fmoc-Oic-OH |
130309-37-4 | 95% | 1g |
£100.00 | 2022-02-28 | |
| Fluorochem | M06140-5g |
Fmoc-Oic-OH |
130309-37-4 | 95% | 5g |
£300.00 | 2022-02-28 | |
| Fluorochem | M06140-25g |
Fmoc-Oic-OH |
130309-37-4 | 95% | 25g |
£850.00 | 2022-02-28 | |
| Chemenu | CM148167-5g |
Fmoc-Oic-OH |
130309-37-4 | 98% | 5g |
$224 | 2021-08-05 | |
| Chemenu | CM148167-10g |
Fmoc-Oic-OH |
130309-37-4 | 98% | 10g |
$393 | 2021-08-05 | |
| Matrix Scientific | 042041-1g |
Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid |
130309-37-4 | 1g |
$461.00 | 2023-09-09 | ||
| Matrix Scientific | 042041-5g |
Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid |
130309-37-4 | 5g |
$1694.00 | 2023-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F844758-250mg |
Fmoc-Oic-OH |
130309-37-4 | 98% | 250mg |
454.50 | 2021-05-17 | |
| TRC | F604115-100mg |
Fmoc-(2s,3as,7as)-octahydro-1h-indole-2-carboxylic acid |
130309-37-4 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F604115-250mg |
Fmoc-(2s,3as,7as)-octahydro-1h-indole-2-carboxylic acid |
130309-37-4 | 250mg |
$115.00 | 2023-05-18 |
(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid Suppliers
(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Professional Introduction to Compound with CAS No 130309-37-4 and Product Name: (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
The compound identified by the CAS number 130309-37-4 and the product name (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and structural complexity. The precise stereochemistry of this compound, as indicated by the (2S,3aS,7aS) configuration, is crucial for its interaction with biological targets and contributes to its unique pharmacological profile.
Recent research in medicinal chemistry has highlighted the importance of functionalized indole derivatives in the development of novel therapeutic agents. The presence of a fluoren-9-ylmethoxycarbonyl group in the molecular structure suggests that this compound may exhibit enhanced solubility and stability compared to simpler indole derivatives. This feature is particularly valuable in drug design, as it can improve bioavailability and reduce degradation under physiological conditions. The octahydroindole core provides a rigid scaffold that can be optimized for binding affinity and selectivity against specific biological targets.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have demonstrated that indole derivatives can modulate neurotransmitter systems and interact with receptors involved in conditions such as depression and anxiety. The specific stereochemistry of (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid may enhance its ability to bind to these receptors with high affinity and low toxicity. This is particularly relevant given the growing interest in targeted therapies for neurological conditions where precise receptor interaction is critical.
Furthermore, the compound's structure suggests potential utility in the development of anticancer agents. Indole derivatives have been shown to exhibit anti-proliferative effects by inhibiting key enzymes involved in cell cycle regulation and DNA replication. The fluoren-9-ylmethoxycarbonyl moiety may further enhance these effects by improving metabolic stability and cellular uptake. Preliminary studies have indicated that this compound can induce apoptosis in certain cancer cell lines while sparing healthy cells. This selective toxicity is a desirable trait in oncology research and underscores the compound's promise as a lead candidate for further development.
The synthesis of (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid presents unique challenges due to its complex stereochemistry. However, recent advances in asymmetric synthesis have made it possible to produce enantiomerically pure forms of such compounds with increasing efficiency. These methodologies often involve chiral auxiliaries or catalysts that facilitate the desired stereoselective transformations. The successful synthesis of this compound not only demonstrates progress in synthetic chemistry but also opens up new avenues for exploring related molecules with tailored biological activities.
In conclusion, the compound with CAS number 130309-37-4 represents a significant contribution to pharmaceutical chemistry. Its unique structure, stereochemistry, and potential biological activities make it a promising candidate for further research and development。 As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in the discovery and design of novel therapeutic agents. The ongoing investigation into its pharmacological properties will likely yield valuable insights into mechanisms underlying various diseases and may lead to breakthroughs in treatment strategies.
130309-37-4 ((2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid) Related Products
- 77284-32-3(Fmoc-L-norleucine)
- 101555-62-8(Fmoc-D-Pro-OH)
- 103478-58-6(Fmoc-D-N-Me-Val-OH)
- 84000-11-3(Fmoc-N-Me-Val-OH)
- 84624-17-9(Fmoc-D-Val-OH)
- 71989-23-6(Fmoc-Ile-OH)
- 88050-17-3((2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidine-2-carboxylic acid)
- 68858-20-8(Fmoc-L-Val-OH)
- 35661-60-0(Fmoc-L-Leu-OH)
- 71989-31-6(Fmoc-Pro-OH)